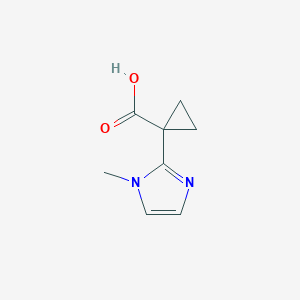

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-10-5-4-9-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

InChI Key |

OXOVGBOYJXFCPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Trihalide Intermediates and Dehalogenation

One robust method involves starting from methacrylic acid derivatives (esters, nitriles, or amides) which undergo cyclopropanation with trihalides in alkaline media to form 2,2-geminal dihalide intermediates. These intermediates are then subjected to dehalogenation using metallic sodium to yield methylcyclopropyl derivatives, which upon acidification and hydrolysis give the cyclopropanecarboxylic acid.

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclopropanation of methacrylic acid/ester/nitrile/amides with trihalide | Methacrylic acid derivatives, trihalide, alkali | Alkaline solution, mild temperature | 2,2-geminal dihalide intermediate |

| 2 | Dehalogenation of intermediate | Metallic sodium | Mild conditions | Methylcyclopropyl ester/nitrile/amide |

| 3 | Hydrolysis and acidification | Acid/base hydrolysis | Acidic workup | 1-Methylcyclopropanecarboxylic acid |

This method is advantageous due to the availability of raw materials, mild reaction conditions, and high purity of the product.

Cyclization of Imidazole Derivatives with Cyclopropane Carboxylic Acid Derivatives

Another approach involves direct cyclization reactions between imidazole derivatives and cyclopropane carboxylic acid or its activated derivatives (e.g., acid chlorides). Catalysts such as nickel complexes can facilitate this process under controlled temperature, pressure, and pH.

- The imidazole ring is methylated at the nitrogen prior to or after cyclopropanation.

- Advanced purification techniques like crystallization and chromatography are employed to ensure high yield and purity.

- Continuous flow reactors may be used to optimize reaction parameters and scalability.

This method is widely used for synthesizing 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid with good control over stereochemistry and functional group compatibility.

Nitrosation and Sulfuric Acid-Mediated Cyclopropanation

A patented method for related cyclopropanecarboxylic acids involves:

- Dissolving precursor compounds in aqueous sulfuric acid.

- Adding sodium nitrite under cooling to generate nitroso intermediates.

- Dropwise addition into refluxing sulfuric acid solution to promote cyclopropanation.

- Extraction and purification steps involving ethyl acetate and drying agents.

This method is applicable for synthesizing hydroxy-substituted cyclopropanecarboxylic acids and can be adapted for methylated imidazole derivatives with appropriate modifications.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Trihalide Cyclopropanation & Dehalogenation | Methacrylic acid derivatives | Trihalides, metallic sodium, acid/base | Mild alkaline, room temp to mild heating | Readily available materials, mild conditions, high purity | Multi-step, requires handling reactive metals |

| Cyclization with Imidazole Derivatives | Imidazole derivatives, cyclopropane acid derivatives | Nickel catalyst, acid chlorides | Controlled temp, pressure, pH | Direct synthesis, scalable, high purity | Requires catalyst optimization, possible side reactions |

| Nitrosation & Sulfuric Acid Cyclopropanation | Precursor compounds with alkyl groups | Sodium nitrite, sulfuric acid | Cooling, reflux | Efficient for hydroxy derivatives, adaptable | Harsh acidic conditions, safety concerns |

| Asymmetric Synthesis with Chiral Auxiliaries | Acid chlorides, chiral auxiliaries | TiCl4, n-BuLi | Low temp, inert atmosphere | Stereochemical control | Complex, costly, multi-step |

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives[][4].

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid is in the field of cancer research. Studies have demonstrated that compounds containing imidazole structures can exhibit significant anticancer properties. For instance:

- Mechanism of Action : Research indicates that imidazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) by disrupting cellular processes and promoting cell cycle arrest .

- Case Study : A series of synthesized compounds based on imidazole derivatives were tested for their cytotoxic effects, revealing IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, showcasing their potential as anticancer agents .

Antiviral Properties

Recent studies have also explored the antiviral potential of imidazole derivatives, particularly against SARS-CoV-2. Compounds designed to inhibit the interaction between the ACE2 receptor and the spike protein of the virus have shown promising results:

- Binding Affinity : Computational studies indicated that certain derivatives exhibit strong binding affinities to both ACE2 and the spike protein, suggesting their potential as therapeutic agents against COVID-19 .

Polymer Chemistry

In material science, derivatives of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid are being investigated for their utility in developing advanced polymeric materials. The unique structural features allow these compounds to act as cross-linking agents or modifiers in polymer matrices, enhancing mechanical properties and thermal stability.

Catalysis

Imidazole-based compounds are also recognized for their catalytic properties in various organic reactions. Their ability to stabilize transition states makes them valuable in facilitating chemical transformations, including:

- Organocatalysis : The use of imidazole derivatives as organocatalysts has been explored in several reactions, improving reaction rates and selectivity .

| Compound | Target Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid | HCT-116 | 1.9 - 7.52 | Induces apoptosis |

| Derivative A | MCF-7 | 5.0 | Cell cycle arrest |

| Derivative B | HeLa | 3.5 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research and Industrial Relevance

- Pharmaceuticals : The imidazole group in the target compound aligns with trends in kinase inhibitor design, where heterocycles enhance target engagement .

- Materials Science : Its dual functional groups (carboxylic acid and imidazole) suggest utility in metal-organic frameworks (MOFs) or catalysts .

- Synthetic Chemistry : Cyclopropane derivatives are pivotal in strain-release reactions, with substituents dictating reaction pathways .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid can be represented as follows:

- IUPAC Name : 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid

- Molecular Formula : C8H10N2O2

- CAS Number : 1427010-39-6

This compound features a cyclopropane ring fused with an imidazole moiety, which contributes to its unique biological activity.

Research indicates that compounds containing imidazole rings often interact with biological targets by modulating enzyme activity or influencing receptor binding. Specifically, 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid may exhibit activity through the following mechanisms:

- Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have focused on the ability of imidazole-containing compounds to inhibit PPIs, particularly those involving the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .

Pharmacological Effects

The biological effects of this compound include:

- Antioxidant Activity : By inhibiting the Nrf2-Keap1 interaction, this compound may enhance the antioxidant response in cells, providing protection against oxidative damage .

- Anti-inflammatory Properties : The modulation of oxidative stress pathways suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the potency and efficacy of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid. Notably:

These studies indicate that while the compound shows promise in modulating specific protein interactions, its cytotoxicity profile requires further investigation.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole or cyclopropane moieties can significantly affect biological activity. For instance:

Q & A

Q. What are the standard synthetic routes for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling the imidazole moiety with a cyclopropane ring. Key steps include:

- Cyclopropanation: Using tert-butyl propiolate or similar reagents to form the cyclopropane core via [2+1] cycloaddition.

- Thioether Formation: Reacting methimazole with bromopropanoic acid derivatives to introduce sulfur-containing groups (e.g., thioether linkages) .

- Catalytic Optimization: Employing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to enhance reaction efficiency and yield .

- Purification: Column chromatography or recrystallization to isolate the product.

Yield optimization hinges on solvent polarity (e.g., DMF vs. THF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, imidazole ring vibrations at ~1484 cm⁻¹) .

- NMR Spectroscopy:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity analysis, using acetonitrile/water gradients .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 232.9 [M+H]⁺ for related compounds) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

- Stability: Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when modifying the imidazole or cyclopropane moieties?

Methodological Answer:

- Variable Screening: Use Design of Experiments (DoE) to test parameters (e.g., catalyst loading, solvent polarity). For example, DABCO concentrations >10 mol% may improve cyclopropane formation .

- Mechanistic Studies: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps in cyclopropanation .

- Byproduct Analysis: LC-MS or TLC to detect side products (e.g., dimerization of imidazole intermediates) .

Q. What strategies are effective for introducing substituents on the cyclopropane ring while maintaining stability?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce halides or nitro groups via electrophilic substitution to stabilize the cyclopropane ring against ring-opening reactions .

- Steric Shielding: Bulky substituents (e.g., tert-butyl) on the cyclopropane reduce strain and enhance thermal stability .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach aryl/heteroaryl groups without destabilizing the core structure .

Q. How to design bioassays to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition: Fluorescence-based assays to study binding to target enzymes (e.g., cytochrome P450) .

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity and Sensitivity: Calibration curves (0.1–100 µg/mL) with R² > 0.99 using HPLC-UV .

- Recovery Studies: Spike-and-recovery experiments in biological fluids (e.g., plasma) to assess extraction efficiency (>85%) .

- Interday Precision: Repeat analyses over three days with %RSD < 5% for retention time and peak area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.